molecular formula C6H4ClIN4 B11838049 2-Chloro-6-iodo-7-methyl-7H-purine CAS No. 88059-43-2

2-Chloro-6-iodo-7-methyl-7H-purine

Cat. No.: B11838049
CAS No.: 88059-43-2
M. Wt: 294.48 g/mol
InChI Key: OJGZZVIAKJEYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-7-methyl-7H-purine is a heterocyclic organic compound with the molecular formula C6H4ClIN4. It belongs to the purine family, which is a group of compounds widely studied for their biological and chemical properties. This compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 6th positions, respectively, and a methyl group at the 7th position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine typically involves multi-step reactions starting from readily available purine derivatives. One common method includes the halogenation of 7-methyl-7H-purine with chlorine and iodine under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-7-methyl-7H-purine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-iodo-7-methyl-7H-purine, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

2-Chloro-6-iodo-7-methyl-7H-purine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-iodopurine: Lacks the methyl group at the 7th position.

    6-Iodo-7-methyl-7H-purine: Lacks the chlorine atom at the 2nd position.

    2-Chloro-7-methyl-7H-purine: Lacks the iodine atom at the 6th position.

Uniqueness

2-Chloro-6-iodo-7-methyl-7H-purine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

88059-43-2

Molecular Formula

C6H4ClIN4

Molecular Weight

294.48 g/mol

IUPAC Name

2-chloro-6-iodo-7-methylpurine

InChI

InChI=1S/C6H4ClIN4/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3

InChI Key

OJGZZVIAKJEYES-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.